molecular formula C9H7ClO4 B8767584 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- CAS No. 76015-47-9

1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-

Cat. No.: B8767584
CAS No.: 76015-47-9
M. Wt: 214.60 g/mol
InChI Key: FOIIGBZKBPCMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- typically involves the chlorination of 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.

Industrial Production Methods

While specific industrial production methods for 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- are not well-documented, the general approach involves large-scale chlorination reactions using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which may exhibit different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,3-benzodioxole-5-carboxylic acid: The precursor to 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-.

    6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another benzodioxole derivative with different functional groups.

    1,3-Benzodioxole-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an acyl chloride.

Uniqueness

1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is unique due to its acyl chloride functional group, which makes it highly reactive and versatile for various chemical transformations.

Properties

CAS No.

76015-47-9

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

7-methoxy-1,3-benzodioxole-5-carbonyl chloride

InChI

InChI=1S/C9H7ClO4/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3

InChI Key

FOIIGBZKBPCMII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Methylenedioxy-5-methoxybenzoic acid (39.23 g, 0.2 mol) was dissolved in dry benzene, thionyl chloride 47.6 g (28.8 ml, 0.4 mol) was added under stirring, the resulting solution was refluxed for 15 hr, then the solvent and excessive thionyl chloride were removed by distillation under reduced pressure to give pure 3,4-methylenedioxy-5-methoxy-benzoyl chloride.
Quantity
39.23 g
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reactant
Reaction Step One
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0 (± 1) mol
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28.8 mL
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